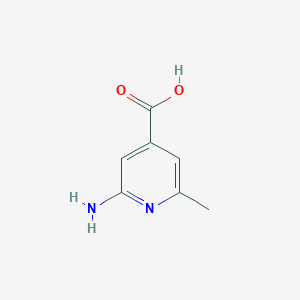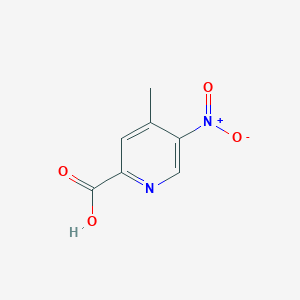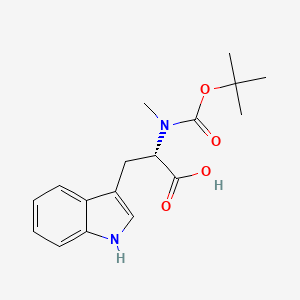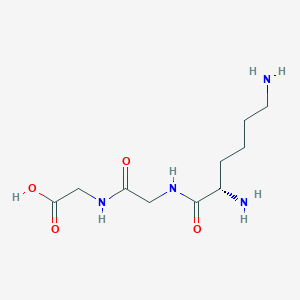
2-(4-Bencilpiperidino)acetonitrilo
Descripción general
Descripción
2-(4-Benzylpiperidino)acetonitrile (2-BPA) is a synthetic organic compound that has been used in a variety of research applications, including drug design and development, medicinal chemistry, and biochemistry. 2-BPA is a derivative of piperidine, a cyclic secondary amine, and has been used in a variety of research applications due to its unique properties. It is a colorless, water-soluble solid with a melting point of 86°C and a molecular weight of 230.3 g/mol.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
Los derivados de piperidina son cruciales en la química medicinal, ya que forman la columna vertebral de muchos productos farmacéuticos. El compuesto 2-(4-Bencilpiperidino)acetonitrilo se puede utilizar para sintetizar varios derivados de piperidina, incluidas piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas . Estos derivados han mostrado actividades farmacológicas significativas y están presentes en más de veinte clases de productos farmacéuticos .
Desarrollo de Agentes Farmacológicos
La porción bencilpiperidina de this compound es una característica común en moléculas con actividad del sistema nervioso central (SNC). Esta estructura se encuentra en medicamentos que actúan como antidepresivos, antihistamínicos y antipsicóticos. Los investigadores pueden usar este compuesto para desarrollar nuevos agentes farmacológicos que se dirijan al SNC .
Catálisis en Síntesis Orgánica
This compound puede actuar como catalizador o co-catalizador en reacciones de síntesis orgánica. Su estructura permite la formación de piperidinas protegidas enantioméricamente enriquecidas, que son valiosas para crear estereoquímica específica en moléculas de fármacos .
Síntesis Electroquímica
En la síntesis electroquímica, this compound se puede utilizar debido a su buena conductividad y características ecológicas. Sirve como una poderosa herramienta para obtener compuestos que contienen nitrógeno o compuestos que contienen nitrilo, que son esenciales en varias industrias químicas .
Reacciones de Cianometilación
El grupo acetonitrilo en this compound puede sufrir reacciones de cianometilación. Estas reacciones son importantes para introducir el grupo ciano en las moléculas, que luego se pueden transformar en ácidos carboxílicos, amidas y otros grupos funcionales .
Síntón en Reacciones Orgánicas
Como sintón, this compound puede participar en una variedad de reacciones orgánicas. Su estructura permite la escisión de enlaces para generar radicales o nucleófilos, que luego se pueden usar para construir moléculas más complejas .
Mecanismo De Acción
Target of Action
It is suggested that it may have some interaction with iron-regulated srna controlling the synthesis of iron-containing proteins in staphylococcus aureus .
Mode of Action
It is suggested that it may act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
It is suggested that it may affect the pathways related to iron metabolism and iron-dependent pathways .
Análisis Bioquímico
Biochemical Properties
2-(4-Benzylpiperidino)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with lipid membranes, enhancing their fluctuation and destabilization . These interactions are crucial for understanding the stability and dynamic behavior of biological membranes, which are essential for processes such as membrane trafficking and autophagy .
Cellular Effects
The effects of 2-(4-Benzylpiperidino)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce destabilization in lipid bilayers, which can impact membrane integrity and cellular communication . Additionally, the compound’s interaction with lipid membranes can lead to changes in cell division rates and other cellular processes .
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperidino)acetonitrile exerts its effects through binding interactions with biomolecules. It has been shown to enhance the fluctuation of lipid membranes, which is a critical factor in the stability and dynamic nature of biological membranes . These interactions may involve hydrogen bonding and hydrophobic interactions, which contribute to the compound’s ability to destabilize lipid bilayers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzylpiperidino)acetonitrile change over time. The compound’s stability and degradation are important factors to consider. The stability of 2-(4-Benzylpiperidino)acetonitrile in various experimental conditions is crucial for its application in biochemical research .
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperidino)acetonitrile vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .
Metabolic Pathways
2-(4-Benzylpiperidino)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic balance within cells, highlighting its importance in biochemical studies .
Transport and Distribution
Within cells and tissues, 2-(4-Benzylpiperidino)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperidino)acetonitrile affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical properties .
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVSWMWBQLOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443413 | |
| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25842-31-3 | |
| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














